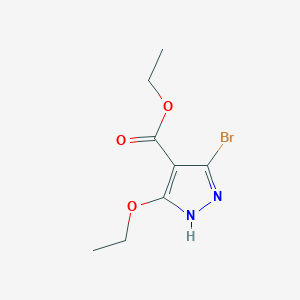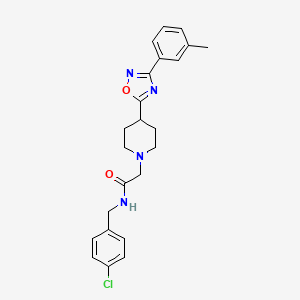
ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H11BrN2O3 and a molecular weight of 263.091 . It is available from various suppliers .
Molecular Structure Analysis
The InChI code for ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate is 1S/C8H11BrN2O3/c1-3-13-7-5 (6 (9)10-11-7)8 (12)14-4-2/h3-4H2,1-2H3, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate has a density of 1.7±0.1 g/cm3, a boiling point of 331.1±22.0 °C at 760 mmHg, and a flash point of 154.1±22.3 °C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Cross-Coupling Reactions
Ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate and related compounds serve as precursors in various chemical synthesis processes. For example, they have been used in Sonogashira-type cross-coupling reactions with alkynes to yield alkynyl-4-(ethoxycarbonyl)pyrazoles, which further cyclize to form condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones. This showcases their utility in the synthesis of complex heterocyclic compounds that are valuable in pharmaceutical and material science research (Arbačiauskienė et al., 2011).
Intermediate in Pesticide Synthesis
Compounds similar to ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate, such as ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, have been identified as important intermediates in the synthesis of new insecticides like chlorantraniliprole. The synthesis route is noted for its simplicity and cost-effectiveness, making these compounds valuable for industrial applications (Lan Zhi-li, 2007).
Precursors for Diverse Pyrazoles
Furthermore, brominated trihalomethylenones derived from similar structures have been explored as versatile precursors in the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions. This demonstrates the compounds' flexibility in generating a wide array of pyrazole derivatives for further chemical and biological studies (Martins et al., 2013).
Novel Heterocyclic Synthesis
The versatility of ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate extends to the synthesis of novel heterocyclic compounds. For instance, its derivatives have been used to synthesize new pyrazolo[3,4-b]pyridine products, which have been achieved via condensation reactions in refluxing acetic acid. This process underscores the compound's utility in creating novel heterocycles with potential pharmacological applications (Ghaedi et al., 2015).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Many pyrazole derivatives are known to interact with various enzymes and receptors in the body. The specific targets of “ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate” would depend on its specific structure and functional groups .
Mode of Action
Pyrazole derivatives often act by binding to their target proteins and modulating their activity. The exact mode of action would depend on the specific target of “ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate” and how the compound interacts with this target .
Biochemical Pathways
The biochemical pathways affected by “ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate” would depend on its specific targets. Pyrazole derivatives can be involved in a wide range of biochemical pathways, from signal transduction to metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate” would depend on factors such as its chemical structure, formulation, and route of administration. Pyrazole derivatives, in general, can exhibit a wide range of pharmacokinetic properties .
Result of Action
The molecular and cellular effects of “ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate” would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
The action, efficacy, and stability of “ethyl 5-bromo-3-ethoxy-1H-pyrazole-4-carboxylate” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its targets, and its interactions with those targets .
Eigenschaften
IUPAC Name |
ethyl 3-bromo-5-ethoxy-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3/c1-3-13-7-5(6(9)10-11-7)8(12)14-4-2/h3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZAPVACMLDERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NN1)Br)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)



![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2607266.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2607269.png)






